![molecular formula C9H7NOS B2541917 Benzo[b]thiophen-7-carbonsäureamid CAS No. 959756-04-8](/img/structure/B2541917.png)

Benzo[b]thiophen-7-carbonsäureamid

Übersicht

Beschreibung

Benzo[B]thiophene-7-carboxamide is a heterocyclic compound that contains a benzene ring fused to a thiophene ring, with a carboxamide group attached at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Wissenschaftliche Forschungsanwendungen

Benzo[B]thiophene-7-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: It is utilized in the development of organic semiconductors and corrosion inhibitors.

Wirkmechanismus

Target of Action

Benzo[B]thiophene-7-carboxamide primarily targets the STING (Stimulator of Interferon Genes) protein . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Mode of Action

Upon being activated by its agonists, including Benzo[B]thiophene-7-carboxamide, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The proposed binding mode of Benzo[B]thiophene-7-carboxamide and STING protein displays that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

Biochemische Analyse

Biochemical Properties

Benzo[B]thiophene-7-carboxamide has been found to exhibit STING-agonistic activity . This means that it can activate the STING protein, triggering the IRF and NF-κB pathways . These pathways generate type I interferons and proinflammatory cytokines, which are crucial for priming the innate immune responses .

Cellular Effects

The activation of the STING protein by Benzo[B]thiophene-7-carboxamide leads to increased phosphorylation of the downstream signaling molecules TBK1 and IRF3 . This influences cell function by triggering the production of type I interferons and proinflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of Benzo[B]thiophene-7-carboxamide involves binding interactions with the STING protein . The proposed binding mode includes two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction between the compound and the CDN-binding domain of the STING protein .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another approach involves the CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction to obtain 2-aminobenzothiophenes, which can then be converted to carboxamides .

Industrial Production Methods

Industrial production methods for Benzo[B]thiophene-7-carboxamide often involve scalable synthetic routes such as the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids . These methods are designed to be efficient and cost-effective for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[B]thiophene-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

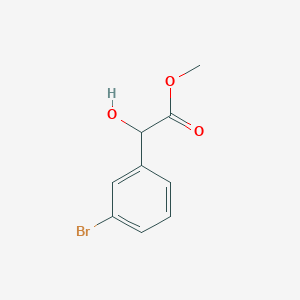

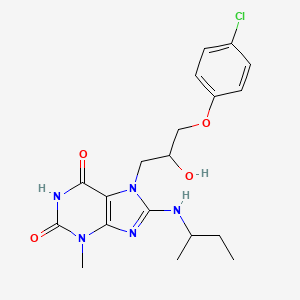

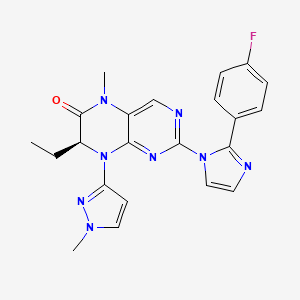

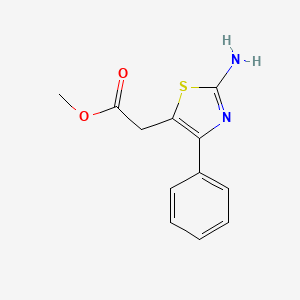

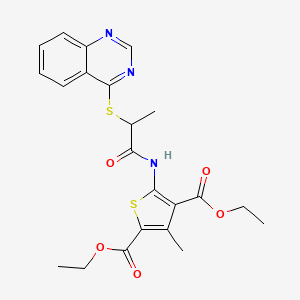

Benzo[B]thiophene-7-carboxamide can be compared with other similar compounds such as:

Benzo[B]thiophene-2-carboxamide: Shares a similar structure but differs in the position of the carboxamide group, affecting its biological activity.

Thiazolecarboxamide derivatives: These compounds also act as STING agonists but have different heterocyclic cores, leading to variations in their efficacy and target specificity.

Benzo[B]thiophene-7-carboxamide stands out due to its unique position of the carboxamide group, which influences its interaction with molecular targets and its overall biological activity.

Eigenschaften

IUPAC Name |

1-benzothiophene-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZDSIXXBVIGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(3-phenoxypropanamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide](/img/structure/B2541841.png)

![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)

![N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2541846.png)

![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)

![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2541854.png)

![2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine](/img/structure/B2541855.png)